2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide
Description
2-[4-(Aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide is an acetamide derivative featuring a phenoxy group substituted with an aminomethyl (-CH₂NH₂) moiety and an N-(4-chlorophenyl) acetamide backbone.
Properties
Molecular Formula |
C15H15ClN2O2 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-3-5-13(6-4-12)18-15(19)10-20-14-7-1-11(9-17)2-8-14/h1-8H,9-10,17H2,(H,18,19) |
InChI Key |
KQBHDXHJZDXZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)OCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-(aminomethyl)phenol with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenoxy and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce amines .
Scientific Research Applications
2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenoxy and chlorophenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several acetamide derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis, physicochemical properties, and biological activities.
Structural Analogues and Substituent Variations
Physicochemical Properties
- logP and Solubility: The diethylamino derivative (logP = 4.315) is more lipophilic than the target compound, which likely has lower logP due to its polar aminomethyl group.
- Melting Points : Analogs like 3c (N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide) exhibit melting points of 214–216°C , suggesting that the target compound may have similar thermal stability.
Spectral Characterization
- 1H-NMR: Analogs such as 7b show characteristic acetamide NH peaks at δ 10.2–10.5 ppm and aromatic protons at δ 6.8–7.4 ppm . The target compound’s aminomethyl group would likely exhibit a singlet at δ 3.8–4.2 ppm for the -CH₂NH₂ moiety.
- IR Spectroscopy : Acetamide C=O stretches appear at 1650–1680 cm⁻¹, while NH stretches for amines occur at 3300–3460 cm⁻¹ .
Biological Activity
2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide, often referred to as compound I, is a chemical compound with the molecular formula C₁₅H₁₈ClN₃O₂ and a molecular weight of approximately 327.21 g/mol. Its unique structure includes an aminomethyl group attached to a phenoxy moiety and an N-(4-chlorophenyl)acetamide structure, which contributes to its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an anti-inflammatory and analgesic agent.
Anti-inflammatory and Analgesic Properties
Research indicates that 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may interact with cyclooxygenase enzymes, which play a critical role in the inflammatory response. The presence of the aminomethyl group enhances its interaction with biological targets, potentially modulating pain pathways effectively.
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has shown promise as an antimicrobial agent. Preliminary investigations have indicated potential activity against various bacterial strains, although further studies are required to confirm these effects and elucidate the underlying mechanisms.
Anticancer Activity
The anticancer potential of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide has been explored in various studies. For instance, one study reported that this compound significantly enhanced apoptotic cell death in HepG2 cells, a human liver cancer cell line. The treated cells exhibited a substantial increase in both early and late apoptosis rates compared to untreated controls .
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory responses and apoptosis in cancer cells .
Comparative Analysis
To better understand the biological activity of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-[4-(aminomethyl)phenoxy]acetamide | Lacks chlorine substitution | Potentially less potent but simpler structure |
| N-(4-chlorophenyl)acetamide | Does not contain phenoxy group | Focused on analgesic properties without phenolic activity |
| 2-[4-(dimethylamino)phenoxy]acetamide | Dimethylamino instead of aminomethyl | May exhibit different pharmacological profiles |
The unique combination of the aminomethyl group with the chlorophenyl acetamide structure distinguishes this compound from others, potentially enhancing its biological activity and pharmacological utility.
Study on Anti-inflammatory Effects
A study conducted on animal models demonstrated that 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide significantly reduced inflammation markers when administered in a carrageenan-induced edema model. The results indicated a dose-dependent response, suggesting its potential for therapeutic use in inflammatory conditions.
Study on Anticancer Properties
Another investigation focused on the anticancer effects of this compound against various tumor cell lines. The results showed that it induced apoptosis through caspase activation pathways, confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
